1,4-Diaminocubane dihydrochloride
Overview
Description
1,4-Diaminocubane dihydrochloride is an organic compound with the chemical formula C8H11ClN2. It is known for its unique cubane structure, which is a highly strained, cage-like arrangement of carbon atoms. This compound typically appears as a white crystalline solid and is soluble in water .
Preparation Methods
The synthesis of 1,4-diaminocubane dihydrochloride is complex and involves multiple stepsThe final step involves the formation of the dihydrochloride salt .
Formation of Cubane Core: The cubane core is synthesized through a series of cyclization reactions starting from simpler organic molecules.
Introduction of Amino Groups: Amino groups are introduced at the 1 and 4 positions through substitution reactions.
Formation of Dihydrochloride Salt: The final product, this compound, is obtained by treating the diamine with hydrochloric acid to form the dihydrochloride salt.
Chemical Reactions Analysis
1,4-Diaminocubane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles to form substituted cubane derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Diaminocubane dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules with cubane structures.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1,4-diaminocubane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cubane structure provides a rigid framework that can fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Diaminocubane dihydrochloride can be compared with other cubane derivatives and diamine compounds:
Cubane Derivatives: Compounds like cubane-1,4-dicarboxylic acid and cubane-1,4-diol share the cubane core but have different functional groups.
Diamine Compounds: Compounds like 1,4-diaminobutane and 1,4-diaminocyclohexane have similar diamine functionalities but different core structures.
The uniqueness of this compound lies in its combination of the cubane core with diamine functionalities, providing a highly strained and reactive framework for various applications .
Properties
IUPAC Name |
cubane-1,4-diamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-1-2-4(7)6-5(7)3(1)8(2,6)10;;/h1-6H,9-10H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDHJELXCHPFPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)N)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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